molecular formula C10H13BrN2 B11805311 2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine

2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11805311
M. Wt: 241.13 g/mol
InChI Key: HEHGGBCISFGVSD-UHFFFAOYSA-N
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Description

2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine typically involves the bromination of 3-(1-methylpyrrolidin-2-yl)pyridine. One common method is the reaction of 3-(1-methylpyrrolidin-2-yl)pyridine with bromine in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions produce pyridine N-oxides.

Scientific Research Applications

2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridine can be compared with other similar compounds such as:

    Nicotine: Both compounds contain a pyridine ring and a pyrrolidine ring, but nicotine lacks the bromine atom. Nicotine is a well-known alkaloid with significant biological activity.

    3-(1-methylpyrrolidin-2-yl)pyridine: This compound is the precursor to this compound and lacks the bromine atom. It is less reactive in substitution reactions compared to its brominated derivative.

    2-Bromo-3-methylpyridine: This compound has a similar structure but lacks the pyrrolidine ring. It is used in various organic synthesis applications.

The presence of the bromine atom in this compound enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

2-bromo-3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H13BrN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3

InChI Key

HEHGGBCISFGVSD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)Br

Origin of Product

United States

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